molecular formula C12H20O2 B12644904 [(E)-hex-3-enyl] (E)-hex-2-enoate CAS No. 102832-14-4

[(E)-hex-3-enyl] (E)-hex-2-enoate

Cat. No.: B12644904
CAS No.: 102832-14-4
M. Wt: 196.29 g/mol
InChI Key: WAZKUHYKUCORDK-RMTFUQJTSA-N
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Description

[(E)-hex-3-enyl] (E)-hex-2-enoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its unique structure, which includes two double bonds in the E-configuration, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-hex-3-enyl] (E)-hex-2-enoate typically involves the esterification reaction between (E)-hex-3-en-1-ol and (E)-hex-2-enoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

[(E)-hex-3-enyl] (E)-hex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

[(E)-hex-3-enyl] (E)-hex-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in pheromone signaling and plant-insect interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of [(E)-hex-3-enyl] (E)-hex-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, the compound can bind to olfactory receptors, triggering a cascade of signaling events that result in the perception of its characteristic fragrance. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

[(E)-hex-3-enyl] (E)-hex-2-enoate can be compared with other esters, such as:

    Ethyl acetate: A simple ester with a fruity odor, commonly used as a solvent.

    Isoamyl acetate: Known for its banana-like fragrance, used in flavorings and perfumes.

    Methyl salicylate: Has a wintergreen scent and is used in topical analgesics.

The uniqueness of this compound lies in its dual E-configuration double bonds, which impart distinct chemical and sensory properties compared to other esters.

Properties

CAS No.

102832-14-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(E)-hex-3-enyl] (E)-hex-2-enoate

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7-8,10H,3-4,6,9,11H2,1-2H3/b7-5+,10-8+

InChI Key

WAZKUHYKUCORDK-RMTFUQJTSA-N

Isomeric SMILES

CCC/C=C/C(=O)OCC/C=C/CC

Canonical SMILES

CCCC=CC(=O)OCCC=CCC

Origin of Product

United States

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